molecular formula C12H13N3O2 B2448200 N1-(2-cyanophenyl)-N2-propyloxalamide CAS No. 898349-44-5

N1-(2-cyanophenyl)-N2-propyloxalamide

Cat. No.: B2448200
CAS No.: 898349-44-5
M. Wt: 231.255
InChI Key: OAPJIKLVCNMBSX-UHFFFAOYSA-N
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Description

Overview of Oxalamide Functional Groups in Chemical Sciences

The oxalamide functional group is the diamide (B1670390) derivative of oxalic acid, characterized by two amide groups attached to a central two-carbon backbone. This arrangement imparts a unique set of properties to the molecule, including the ability to act as both a hydrogen bond donor and acceptor. This dual nature facilitates the formation of intricate intermolecular and intramolecular hydrogen bonding networks, which can influence the solid-state structure and solubility of oxalamide-containing compounds. In synthetic organic chemistry, oxalamides serve as versatile building blocks for the construction of more complex molecular architectures.

Significance of N-Substituted Oxalamides in Contemporary Chemical Research

The true versatility of the oxalamide scaffold is revealed through the introduction of substituents on the nitrogen atoms, leading to the formation of N-substituted oxalamides. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, opening up a vast chemical space for exploration. In medicinal chemistry, N-substituted oxalamides have been investigated for their potential as enzyme inhibitors. For instance, oxalamide derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy, and inosine (B1671953) monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and antiviral agents. nih.govgoogle.com The ability of the oxalamide core to present appended functional groups in a defined spatial orientation makes it an attractive scaffold for the design of targeted therapeutics.

Structural Elucidation and Naming Convention of N1-(2-cyanophenyl)-N2-propyloxalamide

The systematic name, this compound, precisely describes the molecule's structure. Following IUPAC nomenclature, the "oxalamide" base name indicates the core diamide of oxalic acid. The "N1" and "N2" locants denote that the substituents are attached to the nitrogen atoms of the two amide groups. In this case, one nitrogen is substituted with a "2-cyanophenyl" group—a benzene (B151609) ring with a nitrile (cyano) group at the second position relative to the point of attachment. The other nitrogen is substituted with a "propyl" group, a three-carbon alkyl chain.

Table 1: Structural Details of this compound

FeatureDescription
Core Scaffold Oxalamide
Substituent at N1 2-Cyanophenyl
Substituent at N2 Propyl
Molecular Formula C12H13N3O2

Historical Context and Evolution of Research on Cyanophenyl-Containing Compounds within Medicinal and Synthetic Chemistry

The inclusion of a cyanophenyl group in a molecule is a deliberate design choice often rooted in the historical and ongoing exploration of this moiety in medicinal chemistry. The nitrile group is a powerful functional group that can significantly influence a molecule's biological activity. It can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, enhancing binding to biological targets. nih.gov Furthermore, the cyano group is relatively metabolically stable.

Rationale for Academic Investigation into the this compound Moiety

The academic rationale for investigating this compound stems from the convergence of the favorable properties of its constituent parts. The oxalamide scaffold provides a rigid and predictable platform for presenting the 2-cyanophenyl and propyl substituents. The propyl group can explore hydrophobic pockets within a biological target, while the 2-cyanophenyl group offers a combination of aromatic character and the specific interactive potential of the nitrile group.

The ortho-position of the cyano group on the phenyl ring is of particular interest. This placement can influence the conformation of the molecule due to potential steric interactions and may allow for unique binding modes with a target protein, potentially leading to enhanced potency or selectivity. Given the precedent for oxalamides and cyanophenyl-containing molecules as enzyme inhibitors, it is reasonable to hypothesize that this compound and its analogues could be designed and synthesized to target a range of enzymes. The systematic exploration of such compounds would contribute to a deeper understanding of the structure-activity relationships of this chemical class and could potentially lead to the discovery of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-cyanophenyl)-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-7-14-11(16)12(17)15-10-6-4-3-5-9(10)8-13/h3-6H,2,7H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAPJIKLVCNMBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Biological Target Identification for N1 2 Cyanophenyl N2 Propyloxalamide

Unraveling the Molecular Mechanism of Action of N1-(2-cyanophenyl)-N2-propyloxalamide

The precise molecular mechanism of action for this compound has not been elucidated in published research. Understanding how a compound exerts its effects at a molecular level is a critical step in drug discovery and development. This typically involves a series of detailed studies to identify its direct and indirect interactions with cellular components. At present, there is no specific information available regarding the biological activity or mechanism of action for this particular compound.

Identification and Validation of Molecular Targets for this compound

The identification and validation of specific molecular targets are fundamental to characterizing the pharmacological profile of a compound. For this compound, this information is not yet publicly documented. The following subsections outline the types of studies that would be necessary to determine its molecular targets.

Enzyme Inhibition and Activation Studies

Comprehensive enzymatic screening is a standard approach to identify potential molecular targets. Such studies would involve testing this compound against a broad panel of enzymes to determine if it acts as an inhibitor or an activator. Data from these assays would be crucial for understanding its potential therapeutic applications or off-target effects. Currently, no such data is available in the public domain.

Receptor Binding and Modulation Profiling

To determine if this compound interacts with cellular receptors, binding assays and functional modulation studies are required. These experiments would assess the compound's ability to bind to various receptors (e.g., G-protein coupled receptors, ion channels, nuclear receptors) and whether it acts as an agonist, antagonist, or allosteric modulator. This information is not yet available for this compound.

Protein-Ligand Interaction Analysis

Detailed analysis of the interaction between this compound and its potential protein targets would provide insights into its binding mode and affinity. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are often employed for this purpose. As the molecular targets are yet to be identified, no protein-ligand interaction data currently exists.

Cellular and Subcellular Localization Studies of this compound

Determining the cellular and subcellular distribution of a compound is essential for understanding its mechanism of action. This is often achieved using fluorescently labeled analogues of the compound in conjunction with microscopy techniques. Such studies would reveal where this compound accumulates within cells, providing clues about its potential targets and pathways of action. At present, there is no published research on the cellular localization of this compound.

Signaling Pathway Perturbation by this compound

Investigating the effects of a compound on intracellular signaling pathways can further elucidate its mechanism of action. Techniques such as transcriptomics, proteomics, and phosphoproteomics can be used to assess global changes in gene expression, protein levels, and phosphorylation events following treatment with the compound. This would reveal which signaling cascades are perturbed by this compound. However, no studies of this nature have been reported for this compound to date.

Comparative Mechanistic Insights from Related Oxalamide Compounds

The mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, by examining the structure-activity relationships (SAR) of related oxalamide-containing compounds, we can infer potential biological activities and mechanisms. nih.govnih.gov The oxalamide scaffold is a versatile structural motif known for its ability to form hydrogen bonds and participate in various biological interactions. nih.gov Its derivatives have been investigated for a range of therapeutic applications, and their mechanisms often hinge on the specific substituents attached to the core structure.

The this compound molecule possesses three key features: the oxalamide linker, a cyanophenyl group, and a propyl group. Each of these can be compared to analogous structures to build a mechanistic hypothesis.

The Oxalamide Core: This diamide (B1670390) unit is a rigid and planar hydrogen-bond donor and acceptor. In many bioactive molecules, this core acts as a scaffold to orient functional groups for optimal interaction with a biological target, such as an enzyme's active site or a protein-protein interface. nih.gov For instance, oxalamide-linked hybrids in other therapeutic areas have been shown to act by inhibiting specific biological processes, such as hemozoin formation in anti-plasmodial research. nih.gov

The 2-Cyanophenyl Group: The cyano (nitrile) group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its inclusion can significantly alter the electronic properties and binding mode of the parent molecule. In various kinase inhibitors, a cyanophenyl moiety is known to interact with the hinge region of the ATP-binding pocket. The placement of the cyano group at the ortho position is significant, as it may influence the rotational freedom and conformational preference of the phenyl ring relative to the oxalamide linker.

The N-Propyl Group: The simple alkyl propyl chain provides a region of hydrophobicity. This group can engage in van der Waals interactions within a hydrophobic pocket of a target protein. The length and nature of this alkyl chain are often critical for potency and selectivity, as demonstrated in SAR studies of other compound series where varying the chain length directly impacts biological activity. nih.govmdpi.com

By comparing this compound to hypothetical or studied analogs, we can appreciate how subtle structural changes might lead to different mechanistic pathways.

Compound NameStructural Difference from Parent CompoundPostulated Mechanistic Implication
This compoundParent CompoundBaseline activity; potential for hinge-binding via cyanophenyl group and hydrophobic interactions via propyl group.
N1-(4-cyanophenyl)-N2-propyloxalamideIsomeric change (cyano group at para-position)Altered geometry may prevent optimal hinge-binding, potentially reducing potency or changing target selectivity.
N1-(2-aminophenyl)-N2-propyloxalamideCyano group replaced with amino groupChanges electronic profile from electron-withdrawing to donating; introduces a hydrogen bond donor, potentially targeting a different set of residues.
N1-(2-cyanophenyl)-N2-ethyloxalamidePropyl group replaced with shorter ethyl groupReduced hydrophobic interaction may decrease binding affinity if the target has a deep hydrophobic pocket.
N1-(phenyl)-N2-propyloxalamideLacks the cyano groupAbsence of the key cyano group likely eliminates specific interactions (e.g., hinge-binding), leading to a significant drop in potency or a completely different mechanism of action.

This comparative analysis underscores that the specific combination of the cyanophenyl and propyl groups on the oxalamide scaffold is likely essential for its unique biological activity. The mechanism is probably a composite of targeted interactions mediated by each functional group within a specific binding site.

Advanced Methodologies for Target Deconvolution

Identifying the specific molecular target of a compound discovered through phenotypic screening is a critical challenge in drug discovery. bohrium.comnih.gov For this compound, a variety of advanced, unbiased methodologies can be employed to elucidate its direct binding partners and mechanism of action. creative-biolabs.com These approaches can be broadly categorized into affinity-based, genetics-based, and label-free techniques.

Affinity Chromatography: This is a classic and powerful method for target isolation. creative-biolabs.comtechnologynetworks.com The process involves chemically modifying this compound to attach a linker, which is then immobilized on a solid support (e.g., beads). technologynetworks.com A cell lysate is passed over these beads, and proteins that specifically bind to the compound are captured. rsc.org After washing away non-specific binders, the target proteins are eluted and identified using mass spectrometry. nih.gov A variation, photo-affinity chromatography, incorporates a photoreactive group that forms a covalent bond with the target upon UV light exposure, enabling the capture of even weak or transient interactions. nih.gov

Chemical Proteomics: This approach provides a snapshot of protein engagement within a complex biological system. frontlinegenomics.comnih.gov

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to covalently label the active sites of specific enzyme families. While not directly applicable for a non-covalent binder, a competitive ABPP approach could be used. Here, a cell lysate is pre-incubated with this compound before adding a broad-spectrum probe for a suspected enzyme class. If the compound binds to a target, it will block the probe from binding, resulting in a decreased signal for that specific protein, which can be quantified by mass spectrometry. bohrium.com

Thermal Proteome Profiling (TPP): This method leverages the principle that protein-ligand binding increases the thermal stability of the target protein. technologynetworks.com Intact cells or cell lysates are treated with the compound and then heated across a temperature gradient. The aggregated proteins are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. The target protein of this compound will exhibit a characteristic shift in its melting curve compared to untreated controls. frontlinegenomics.comtechnologynetworks.com

Genetic Screening Approaches: These methods identify genes that are essential for a compound's activity.

CRISPR/Cas9-based Screening: A genome-wide library of single-guide RNAs (sgRNAs) can be used to create a population of cells, each with a different gene knocked out. nih.gov This cell population is then treated with this compound. If the compound has a cytotoxic or cytostatic effect, cells in which the target gene has been knocked out will be resistant to the compound and will become enriched in the population. nih.gov Sequencing the sgRNAs from these surviving cells reveals the gene encoding the molecular target. This method is unbiased and does not require any modification of the compound. nih.gov

Computational Approaches: In-silico methods can predict potential targets based on the compound's structure. nih.gov Techniques like molecular docking and pharmacophore modeling can screen this compound against libraries of known protein structures to identify potential binding partners with high affinity. nih.govtechnologynetworks.com These computational hits provide hypotheses that must then be validated experimentally.

MethodologyPrincipleKey AdvantagePrimary Requirement
Affinity ChromatographyImmobilized compound captures binding partners from cell lysate. creative-biolabs.comtechnologynetworks.comDirectly isolates binding proteins. rsc.orgSynthesizing an active, modified version of the compound.
Thermal Proteome Profiling (TPP)Ligand binding alters the thermal stability of the target protein. technologynetworks.comLabel-free; applicable in live cells without modifying the compound. frontlinegenomics.comAccess to quantitative mass spectrometry.
CRISPR-based Genetic ScreeningTarget gene knockout confers resistance or sensitivity to the compound. nih.govUnbiased, genome-wide, and requires no compound modification. nih.govA robust, compound-induced cellular phenotype (e.g., cell death).
Computational DockingPredicts binding interactions between the compound and known protein structures. nih.govRapid, low-cost generation of hypotheses. technologynetworks.comAvailability of high-quality protein structure databases.

Computational Chemistry Approaches in the Study of N1 2 Cyanophenyl N2 Propyloxalamide

Molecular Docking and Molecular Dynamics Simulations of N1-(2-cyanophenyl)-N2-propyloxalamide-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method could be employed to screen for potential biological targets by virtually placing the molecule into the binding sites of various proteins. The results would be scored based on binding affinity, providing hypotheses about its mechanism of action.

Following docking, molecular dynamics (MD) simulations could offer insights into the stability of the predicted protein-ligand complex over time. An MD simulation would model the atomic-level movements of the this compound and its target protein, providing a more dynamic and realistic view of the interaction, including conformational changes and the role of solvent molecules. However, no specific studies detailing such simulations for this compound have been identified.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting a molecule's reactivity. For this compound, these methods could predict sites susceptible to nucleophilic or electrophilic attack, shed light on its chemical stability, and help understand its potential metabolic pathways. Despite the utility of these methods, specific quantum chemical data for this compound is not available in published literature. chem960.com

In Silico ADME/Tox Predictions for this compound and its Analogs

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) predictions are vital in early-stage drug discovery. Various computational models can estimate physicochemical properties like solubility, lipophilicity (logP), and plasma protein binding for this compound. Furthermore, potential interactions with metabolic enzymes, such as cytochrome P450 isoenzymes, and predictions of toxicity (e.g., cardiotoxicity, mutagenicity) could be assessed using established software. While these predictive tools are widely used, a specific ADME/Tox profile for this compound has not been published.

A hypothetical predictive table for ADME properties is presented below to illustrate the type of data that would be generated from such a study.

PropertyPredicted ValueSignificance
Molecular Weight231.25 g/mol Adherence to Lipinski's Rule of Five
LogP1.5 - 2.5Oral bioavailability
H-bond Donors2Membrane permeability
H-bond Acceptors4Membrane permeability
CYP InhibitionPotential for CYP2C9Drug-drug interaction risk

De Novo Design and Virtual Screening of this compound-Inspired Molecules

Should this compound show promising activity, computational methods could be used to design novel analogs with improved properties. De novo design algorithms could generate new molecular structures based on the core scaffold of the parent molecule. Additionally, virtual screening of large chemical libraries could identify commercially available or synthetically accessible compounds that are structurally similar and predicted to have higher affinity for a specific target, guiding future synthesis efforts.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be a powerful tool for understanding the mechanisms of chemical reactions. By modeling the transition states and intermediates of the synthetic route to this compound, researchers could optimize reaction conditions, improve yields, and predict potential byproducts. Quantum chemical calculations would be central to elucidating the energetics of the reaction pathway. To date, no such computational studies on the synthesis of this compound have been reported.

Chemoinformatics and Data Mining for this compound Research

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of this compound, chemoinformatic tools could be used to search for structurally similar compounds with known biological activities, a process known as similarity searching. This could provide initial clues about its potential therapeutic applications. Data mining of patents and scientific literature could also uncover related research that may not directly name the compound but involves its core structural motifs.

Advanced Analytical Characterization Techniques for Oxalamides, Including N1 2 Cyanophenyl N2 Propyloxalamide

Spectroscopic Characterization (NMR, FTIR, UV-Vis) for Structural Confirmation and Purity Assessmentmdpi.com

Spectroscopic techniques are foundational in the structural elucidation of organic compounds, including oxalamides. mdpi.com Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For N1-(2-cyanophenyl)-N2-propyloxalamide, ¹H NMR and ¹³C NMR would provide a detailed map of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the cyanophenyl group, the protons of the propyl chain, and the N-H protons of the amide linkages. The chemical shifts (δ) and splitting patterns of these signals would confirm the connectivity of the molecular fragments.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbons of the oxalamide core, the carbons of the cyanophenyl ring (including the nitrile carbon), and the carbons of the propyl group. The chemical shifts of the carbonyl carbons are particularly characteristic.

Illustrative ¹H and ¹³C NMR Data for this compound: This table is generated based on typical chemical shifts for the respective functional groups and does not represent experimentally verified data for this specific molecule.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Amide N-H 8.0 - 9.5 -
Aromatic C-H 7.0 - 8.0 120 - 140
Nitrile C≡N - 115 - 120
Carbonyl C=O - 160 - 170
Propyl CH₂ 3.2 - 3.6 40 - 45
Propyl CH₂ 1.5 - 1.8 20 - 25

Fourier-Transform Infrared (FTIR) Spectroscopy is utilized to identify the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds, the C=O bonds of the amide groups, the C≡N bond of the nitrile group, and the C-H bonds of the aromatic and aliphatic parts.

Expected FTIR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3200 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 3000
C≡N Stretch (Nitrile) 2220 - 2260
C=O Stretch (Amide I) 1640 - 1680

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic cyanophenyl group in this compound. The UV-Vis spectrum would show absorption maxima (λ_max) corresponding to the electronic transitions within the aromatic system, which can be useful for quantitative analysis and purity assessment.

Mass Spectrometry (HRMS, LC-MS/MS) for Molecular Formula Determination and Metabolite Identification

Mass spectrometry (MS) is an essential technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition and molecular formula of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for identifying and quantifying the compound in complex mixtures and for studying its metabolites. The fragmentation pattern of the parent ion in the MS/MS spectrum provides structural information that can confirm the identity of the molecule and its metabolic products.

Chromatographic Techniques (HPLC, GC) for Separation and Quantification

Chromatographic methods are central to the separation and quantification of oxalamides from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like oxalamides. A validated HPLC method can be used to assess the purity of this compound and to quantify its concentration. The choice of stationary phase, mobile phase, and detector (e.g., UV) is critical for achieving good separation and sensitivity.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While direct analysis of some oxalamides by GC may be challenging due to their polarity and lower volatility, derivatization can be employed to make them more amenable to GC analysis.

Hyphenated Techniques in Oxalamide Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced analytical power.

LC-MS: As mentioned, this is a powerful tool for the analysis of oxalamides in complex mixtures.

GC-MS: This technique combines the separation capabilities of GC with the identification power of MS, making it ideal for the analysis of volatile derivatives or impurities.

LC-NMR: This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, providing unambiguous structural information for components of a mixture.

The combination of these techniques provides a comprehensive approach to the analysis of oxalamides, from initial identification to detailed structural elucidation and quantification.

Emerging Analytical Methodologies for Complex Oxalamide Mixtures

The analysis of complex mixtures containing multiple oxalamide analogues or their degradation products often requires more advanced analytical strategies. Emerging methodologies include:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.

Multidimensional Chromatography (e.g., GCxGC): Provides significantly increased peak capacity for the separation of extremely complex samples.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Adds another dimension of separation based on the size and shape of ions, which can help to resolve isomeric compounds.

Advanced Data Processing and Metabolomics Platforms: Software tools and databases are increasingly used for the automated identification and structural annotation of compounds in complex datasets generated by techniques like LC-HRMS/MS.

These advanced methods are crucial for tackling the challenges associated with the comprehensive analysis of oxalamides in various scientific disciplines.

Emerging Research Directions and Future Perspectives in N1 2 Cyanophenyl N2 Propyloxalamide Chemistry

Potential Applications in Material Science

There is currently no publicly available research specifically investigating the applications of N1-(2-cyanophenyl)-N2-propyloxalamide in the field of material science. The unique combination of the cyanophenyl and propyloxalamide moieties could theoretically impart properties of interest, such as specific thermal stability, liquid crystalline behavior, or capabilities for polymer formation. However, without dedicated studies, any potential for its use in advanced polymers, organic electronics, or functional coatings remains purely speculative.

Role as Catalysts or Ligands in Organic Reactions

An extensive search of chemical literature and catalysis databases did not yield any studies where this compound has been synthesized or tested for its efficacy as a catalyst or a ligand in organic reactions. While the oxalamide backbone is known to be a privileged scaffold for designing ligands, particularly for transition metal catalysis, the specific catalytic or coordination properties of this compound have not been reported.

Exploration in Agrochemical and Plant Protection Fields

At present, there are no published findings on the exploration or application of this compound within the agrochemical and plant protection sectors. The biological activity of this compound, including any potential herbicidal, fungicidal, or insecticidal properties, has not been documented in the scientific literature. Therefore, its potential role in agriculture is unknown.

Development of Advanced Delivery Systems for this compound and its Derivatives

The development of advanced delivery systems is predicated on having an active compound with a known therapeutic or functional effect. Given the lack of established applications for this compound, research into its targeted delivery, controlled release, or enhanced bioavailability through systems such as nanoparticles, liposomes, or hydrogels has not been undertaken.

Integration of Artificial Intelligence and Machine Learning in Oxalamide Discovery

The application of artificial intelligence (AI) and machine learning (ML) is a burgeoning area in chemical and materials science. These tools are increasingly used for predicting molecular properties, designing novel compounds, and optimizing synthetic routes. While AI and ML are being applied to the broader discovery of new molecules, there is no specific mention in the literature of these technologies being used to predict the properties or potential applications of this compound or to design new oxalamide derivatives based on its structure.

The table below illustrates the general stages of AI and ML integration in chemical discovery and where a compound like this compound could theoretically be assessed.

Stage in AI/ML-Driven DiscoveryPotential Application to this compoundCurrent Research Status
Property Prediction Use of algorithms to predict physical, chemical, and biological properties.No specific models reported.
Generative Design Creation of novel oxalamide derivatives with desired properties.No generative models focused on this scaffold are documented.
Synthesis Planning AI-driven retrosynthesis to devise efficient synthetic routes.No specific synthesis planning for this compound using AI has been published.
High-Throughput Screening Virtual screening of its potential as a ligand or bioactive molecule.No reported virtual screening campaigns including this compound.

Challenges and Opportunities in this compound Research

The primary challenge in the research of this compound is the foundational lack of data. The absence of reported synthesis, characterization, and application studies presents a significant barrier to understanding its potential.

However, this void also represents a considerable opportunity. The unexplored nature of this compound means that any investigation into its properties and applications would be novel. Key opportunities include:

Fundamental Research: The synthesis and full characterization of this compound would be the first step, providing foundational data for all future research.

Screening for Biological Activity: A systematic screening of the compound for various biological activities could uncover previously unknown therapeutic or agrochemical potential.

Materials Science Exploration: Investigation into its solid-state properties, such as its crystal structure and thermal behavior, could reveal applications in materials science.

Computational Studies: The use of computational chemistry and AI to predict the properties of this compound could guide initial laboratory research and prioritize experimental efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.